molecular formula C23H24N2O3S2 B2587069 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide CAS No. 392252-11-8

6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide

Cat. No.: B2587069
CAS No.: 392252-11-8
M. Wt: 440.58
InChI Key: ZISBEVMTVWDHTH-CAPFRKAQSA-N
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Description

6-[(5E)-5-[(4-Methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide is a sophisticated chemical reagent designed for pharmaceutical research and biological studies. This compound features a distinctive rhodanine-based molecular scaffold substituted with a 4-methoxyphenyl methylidene group at the 5-position and an N-phenylhexanamide chain at the 3-position of the thiazolidinone core, creating a multifunctional structure with significant research potential. The compound's mechanism of action is characterized by its capacity to interact with biological targets through multiple modes, including hydrogen bonding via its sulfanylidene and carbonyl oxygen atoms, hydrophobic interactions through its phenyl rings, and potential π-π stacking facilitated by its conjugated system extending from the methoxyphenyl to the thiazolidinone core . The specific E-configuration at the 5-position of the thiazolidinone ring creates a planar structure that may be critical for target binding, similar to related compounds documented in chemical databases . Researchers are investigating this compound primarily as a key scaffold in medicinal chemistry, particularly for developing enzyme inhibitors targeting metabolic disorders and inflammatory pathways . The compound serves as a versatile intermediate in organic synthesis, enabling the creation of more complex heterocyclic systems for materials science applications . Its structural features make it particularly valuable as a molecular template for drug discovery programs focused on protein-protein interaction inhibition. Available exclusively for research applications, this compound is provided with comprehensive analytical documentation to ensure research reproducibility. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-28-19-13-11-17(12-14-19)16-20-22(29)25(23(27)30-20)15-7-3-6-10-21(26)24-18-8-4-2-5-9-18/h2,4-5,8-9,11-14,16H,3,6-7,10,15H2,1H3,(H,24,26)/b20-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISBEVMTVWDHTH-CAPFRKAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=S)N(C(=O)S2)CCCCCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromohexanoyl chloride in the presence of a base to form the thiazolidinone ring. Finally, the product is coupled with N-phenylhexanamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for further biological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of 5-arylidene-2-thioxothiazolidin-4-one derivatives. Key structural analogs and their modifications include:

Compound (Source) Substituent at Position 5 Amide/Chain Modification Core Variation
Target Compound 4-Methoxyphenyl N-Phenylhexanamide 2-Oxo-4-sulfanylidene
N-(2-Hydroxyphenyl)-... () 4-Methoxyphenyl N-(2-Hydroxyphenyl)acetamide 2-Sulfanylidene
N-(4-Methylthiazol-2-yl)-... () Thiophen-2-yl N-(4-Methylthiazol-2-yl)hexanamide 4-Oxo-2-sulfanylidene
N-Morpholin-4-yl-... () 4-Methylphenyl N-Morpholin-4-ylbutanamide 4-Oxo-2-sulfanylidene
2-Nitrobenzamide derivative () 4-Hydroxy-3-methoxyphenyl 2-Nitrobenzamide 4-Oxo-2-sulfanylidene (Z-isomer)
3-Chlorophenyl analog () 2-Methoxyphenyl 3-Chlorophenyl 4-Oxo-2-sulfanylidene

Key Observations :

  • The 4-methoxyphenyl group at position 5 is a common feature in analogs, contributing to π-π stacking interactions with hydrophobic enzyme pockets .
  • The hexanamide chain in the target compound provides greater conformational flexibility compared to shorter chains (e.g., butanamide in ) or rigid aromatic amides (e.g., 2-nitrobenzamide in ) .
  • Electron-withdrawing groups (e.g., sulfanylidene) stabilize the thiazolidinone core, enhancing metabolic stability .

Critical Differences :

  • Longer aliphatic chains (e.g., hexanamide vs. butanamide) require extended reaction times or elevated temperatures to ensure complete coupling .
  • Steric hindrance from bulky substituents (e.g., morpholine in ) may necessitate alternative solvents or catalysts .

Computational Predictions :

  • Tanimoto Similarity Scores : The target compound shares >70% structural similarity with COX-inhibitory analogs (e.g., ), suggesting comparable activity .
  • Docking Studies : The hexanamide chain may occupy hydrophobic pockets in COX-1 or kinase targets, similar to N-phenylacetamide derivatives .
Physicochemical Properties
Property Target Compound N-(2-Hydroxyphenyl)-... () N-Morpholin-4-yl-... ()
LogP ~4.2 (predicted) 3.8 2.5
Solubility (µg/mL) <10 (aqueous) 15–20 >50
Melting Point (°C) 180–185 192–195 165–170

Trends :

  • The hexanamide chain increases lipophilicity (LogP) compared to shorter or polar chains (e.g., morpholine in ).
  • Hydroxyl groups (e.g., ) improve aqueous solubility but reduce membrane permeability .

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